3,3-Dimethylbutane-2,2-dithiol

Description

Overview of Vicinal and Geminal Dithiols in Organic Chemistry

Dithiols are organic compounds that contain two thiol functional groups (-SH). Their classification is primarily based on the relative positions of these two thiol groups on the carbon skeleton. The two main categories are vicinal (vic) and geminal (gem) dithiols.

Vicinal dithiols are characterized by having their two thiol groups attached to adjacent carbon atoms. This "vicinity" of the functional groups allows for specific intramolecular interactions and reactivity patterns. A common example of a vicinal dithiol is 1,2-ethanedithiol. These compounds are known to form stable five-membered rings, known as 1,3-dithiolanes, upon reaction with aldehydes and ketones.

In contrast, geminal dithiols feature both thiol groups bonded to the same carbon atom. rsc.org This arrangement is often described as a "gemini" or twin-like positioning of the functional groups. beilstein-journals.org Geminal dithiols are formally derived from the reaction of aldehydes or ketones with hydrogen sulfide (B99878). rsc.org For a long time, gem-dithiols were considered to be unstable intermediates that readily decompose. However, research has shown that the presence of bulky substituents can enhance their stability, allowing for their isolation and characterization. nih.govresearchgate.net

The fundamental difference in the placement of the thiol groups leads to distinct chemical behaviors and applications for vicinal and geminal dithiols in organic synthesis and materials science.

The Molecular Architecture of 3,3-Dimethylbutane-2,2-dithiol within Dithiol Chemistry

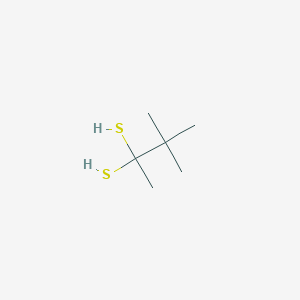

This compound, as its name suggests, is a geminal dithiol. Its molecular structure consists of a butane (B89635) backbone with two methyl groups attached to the third carbon atom and two thiol groups attached to the second carbon atom. lookchem.com The presence of the bulky tert-butyl group adjacent to the carbon atom bearing the two thiol groups is a key architectural feature. This steric hindrance plays a crucial role in the compound's relative stability compared to other less substituted geminal dithiols. nih.govsemanticscholar.org

The molecular formula of this compound is C₆H₁₄S₂. chemnet.com The arrangement of atoms places a quaternary carbon at position 3 and the gem-dithiol group at position 2 of the butane chain. This structure influences its physical and chemical properties, such as its boiling point and reactivity. The presence of the two thiol groups makes it a potential bidentate ligand in coordination chemistry and a precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Below is a table summarizing some of the key molecular and physical properties of this compound.

| Property | Value |

| CAS Number | 4191-25-7 |

| Molecular Formula | C₆H₁₄S₂ |

| Molecular Weight | 150.31 g/mol |

| Boiling Point | 171.8 °C at 760 mmHg |

| Density | 0.964 g/cm³ |

| Refractive Index | 1.496 |

| Flash Point | 58.6 °C |

| Vapor Pressure | 1.83 mmHg at 25°C |

The data in this table is compiled from various chemical suppliers and databases. lookchem.comchemnet.com

Historical Context of Dithiol Synthesis and Early Research Pertaining to this compound

The study of organosulfur compounds dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. acs.org The synthesis of dithiols, in particular, has been an area of active research.

Historically, the synthesis of geminal dithiols was achieved by reacting ketones or aldehydes with hydrogen sulfide, often under acidic conditions. rsc.orgnih.gov For many years, these compounds were considered transient species, difficult to isolate due to their propensity to undergo further reactions or decomposition.

A significant breakthrough in the study of geminal dithiols occurred in 1959 when Carmack and his colleagues reported the synthesis of the first crystalline and stable gem-dithiol. rsc.orgresearchgate.netacs.orgnih.gov This finding demonstrated that, under certain structural conditions, such as the presence of bulky substituents that provide steric shielding, gem-dithiols could be isolated and characterized.

The synthesis of this compound is a direct application of this principle. It is typically prepared by the reaction of 3,3-dimethyl-2-butanone (also known as pinacolone) with hydrogen sulfide in the presence of an acid catalyst. The bulky tert-butyl group in pinacolone (B1678379) stabilizes the resulting geminal dithiol, allowing for its formation and isolation.

Further research into related compounds includes the acid hydrothiolysis of tert-butyl halomethyl ketones. These reactions, conducted at low temperatures, have been shown to yield halogenated derivatives of this compound, such as 1-bromo- and 1-fluoro-3,3-dimethylbutane-2,2-dithiols. researchgate.net These early studies on the synthesis and reactivity of sterically hindered geminal dithiols laid the groundwork for a deeper understanding of this class of organosulfur compounds.

Structure

3D Structure

Properties

CAS No. |

4191-25-7 |

|---|---|

Molecular Formula |

C6H14S2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

3,3-dimethylbutane-2,2-dithiol |

InChI |

InChI=1S/C6H14S2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |

InChI Key |

YXFWGDBZQSABDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(S)S |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 3,3 Dimethylbutane 2,2 Dithiol

Reactions Involving the Geminal Dithiol Moiety

The geminal dithiol group in 3,3-dimethylbutane-2,2-dithiol is the center of its chemical reactivity, participating in a variety of reactions that lead to the formation of heterocyclic compounds, metal complexes, and products of oxidation.

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., Trithianorbornane Derivatives)

Geminal dithiols like this compound are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. A notable example is the reaction of 1-fluoro-3,3-dimethylbutane-2,2-dithiol with 1-fluoro-3,3-dimethylbutane-2-thione, which results in the formation of a trithianorbornane derivative. researchgate.net This type of cyclization reaction highlights the ability of the dithiol to react with suitable electrophiles to form complex ring systems. The formation of such heterocyclic structures is a key aspect of the transformative chemistry of dithiols.

The general principle of these cyclization reactions involves the nucleophilic attack of the thiol groups on electrophilic centers. For instance, the reaction of ethane-1,2-dithiol with aldehydes and ketones yields 1,3-dithiolanes. wikipedia.org Similarly, propane-1,3-dithiol reacts with aldehydes and ketones to form 1,3-dithianes. wikipedia.org These reactions demonstrate the versatility of dithiols in forming five- and six-membered heterocyclic rings, a reactivity pattern that this compound and its derivatives are expected to share.

Metal Complexation and Dithiolate Formation (e.g., with Lead Diacetate)

The thiol groups of this compound readily react with metal ions to form metal dithiolate complexes. researchgate.netwikipedia.org A specific example is the reaction of 1-fluoro-3,3-dimethylbutane-2,2-dithiol with lead diacetate, which yields the corresponding lead dithiolate. researchgate.net This reaction is characteristic of thiols, which are known to be excellent ligands for a wide range of metal ions.

The formation of metal dithiolene complexes is a well-established area of coordination chemistry. wikipedia.org These complexes often exhibit interesting electronic and structural properties. wikipedia.org Dithiolene ligands are unsaturated bidentate ligands where the two donor atoms are sulfur. wikipedia.org While this compound itself forms a saturated dithiolate, the broader chemistry of dithiolene complexes provides a context for understanding the coordination behavior of dithiols. For example, complexes of nickel with the dddt (5,6-dihydro-1,4-dithiin-2,3-dithiol) ligand have been synthesized with the charge on the complex ranging from dianionic to neutral and even fractionally-oxidized cationic species. itn.pt

The table below summarizes the reaction of a derivative of this compound with lead diacetate.

| Reactant | Reagent | Product | Reference |

| 1-Fluoro-3,3-dimethylbutane-2,2-dithiol | Lead diacetate | Lead dithiolate of 1-fluoro-3,3-dimethylbutane-2,2-dithiol | researchgate.net |

Oxidation Reactions and Sulfur-Sulfur Bond Formation in Thiol Systems

The thiol groups in this compound are susceptible to oxidation, a common reaction for thiols that can lead to the formation of sulfur-sulfur bonds. The oxidation of thiols can proceed through various mechanisms, often involving intermediates such as sulfenic acids (RSOH) or sulfenyl radicals (RS•). nih.govlouisville.edu Two-electron oxidation of a thiol to a disulfide is a common pathway. nih.gov

In the context of dithiols, intramolecular oxidation can lead to the formation of cyclic disulfides. For example, 1,3-dithiols can be oxidized to form 1,2-dithiolanes. wikipedia.org The oxidation of metallothiolates can be complex due to the potential redox activity of sulfur, which can yield thiyl radicals. louisville.edu In some cases, the unpaired electron in the resulting complex is delocalized between the metal and sulfur. louisville.edu

The formation of a carbon-sulfur bond can be initiated by a sulfenyl bromide intermediate, which can be generated from the reaction of a dithioic acid or thiol with carbon tetrabromide. lnu.edu.cn This highlights another pathway for the transformation of thiols involving sulfur-centered reactive intermediates.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving dithiols and their derivatives is an important consideration, particularly when chiral centers are present or can be formed.

Atropisomerism and Chirality in Related Dithioacetal Systems and its Potential Relevance

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, which can lead to the existence of separable conformers. nih.govwikipedia.org This phenomenon is particularly relevant to biaryl compounds but can also be observed in other systems, including those containing dithioacetal moieties. nih.govwikipedia.org

Chiral dithioacetals have been synthesized using chiral auxiliaries, and their metalation followed by reaction with electrophiles can lead to products with varying degrees of enantiomeric purity. tandfonline.com For instance, chiral dithioacetals and oxathioacetals have been synthesized from (+)-camphor, (−)-menthol, and L-cysteine. tandfonline.com The stereochemistry of such reactions is a key aspect of asymmetric synthesis. nih.govscilit.com

Reaction Kinetics and Mechanisms of Related Dithiols or Precursors

Understanding the kinetics and mechanisms of reactions involving dithiols provides insight into their reactivity and allows for the prediction of their behavior under various conditions.

Studies on the reactions of various thiols, including dithiols, have shown that the thiolate anion is often the reactive species. nih.govjohnshopkins.edu The rate of reaction can be influenced by the pKa of the thiol, with a lower pKa generally leading to a higher concentration of the more nucleophilic thiolate at a given pH. nih.govjohnshopkins.edu

The kinetics of the reaction of dithiols with various electrophiles have been investigated. For example, the reaction of dithiols with the cancer chemopreventive agent oltipraz (B1677276) is first-order in thiol concentration, and the active species is the thiolate anion. nih.govjohnshopkins.edu The specific second-order rate constants for the reaction of various thiols with oltipraz have been determined. nih.govjohnshopkins.edu

The mechanism of thiol-disulfide exchange, a fundamental reaction in biochemistry, can proceed via a direct SN2-type substitution at the sulfur atom. nih.gov The folding of proteins in the endoplasmic reticulum is governed by disulfide bond formation catalyzed by protein disulfide isomerase (PDI), which involves thiol-disulfide exchange reactions. nih.gov

The table below presents kinetic data for the reaction of various thiols with oltipraz, illustrating the range of reactivities observed for different thiol structures.

| Thiol | Specific Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Reference |

| Cysteine | 0.040 ± 0.001 | nih.govjohnshopkins.edu |

| 2-Mercaptoethanol | 2.0 ± 0.02 | nih.govjohnshopkins.edu |

| Glutathione (B108866) | 0.099 ± 0.001 | nih.govjohnshopkins.edu |

| Mercaptoacetic acid anion | 4.0 ± 0.01 | nih.govjohnshopkins.edu |

| Dithiothreitol | 1.33 ± 0.02 | nih.govjohnshopkins.edu |

| 1,3-Propanedithiol (B87085) | 10 ± 0.5 | nih.govjohnshopkins.edu |

Kinetic Studies of Reactivity for Structural Analogues

Due to a lack of specific kinetic studies on this compound, this section will focus on the reactivity of its structural analogues, primarily other gem-dithiols. The reactivity of these compounds is significantly influenced by their structure and the surrounding chemical environment. Gem-dithiols are generally recognized as unstable species, particularly in aqueous solutions, which often complicates detailed kinetic analysis. nih.goviaea.org

The stability and reactivity of gem-dithiols are largely dictated by the substituents attached to the carbon atom bearing the two thiol groups. For instance, 1,3-diphenylpropane-2,2-dithiol is noted to be a relatively stable solid at room temperature in its pure form or in organic solvents. nih.govrsc.org However, its decomposition is observed in buffer-containing solutions. rsc.org This highlights the crucial role of the medium in the kinetics of gem-dithiol reactions.

Studies on thiol-activated gem-dithiol-based H₂S donors (TAGDDs) have provided some insights into the reactivity of these compounds. These studies utilize a protecting group, often an acetyl group, to stabilize the gem-dithiol structure. The release of the protecting group, typically triggered by cellular thiols like cysteine or glutathione (GSH), initiates the decomposition of the gem-dithiol and subsequent release of hydrogen sulfide (B99878) (H₂S). nih.govacs.orgresearchgate.net The rate of H₂S release is dependent on the structure of the TAGDD and the nature of the activating thiol. For example, cysteine generally leads to a faster and more significant release of H₂S compared to the bulkier glutathione. nih.gov

The thermal decomposition of gem-dithiols is another area of kinetic interest. Upon heating, gem-dithiols often eliminate hydrogen sulfide to form a transient thioketone or thial, which can then oligomerize. wikipedia.org Quantum chemistry studies on α-halogen-gem-dithiols have shown that their thermolysis is dependent on the properties of the medium. researchgate.net In aprotic media, different products are formed compared to aqueous media where the elimination of hydrogen sulfide to form corresponding thiones is favored. researchgate.net

| Compound/Class | Reactivity Characteristics | Influencing Factors | References |

| General Gem-Dithiols | Generally unstable, especially in aqueous solutions. Tend to decompose to release H₂S. | pH, presence of water, temperature. | nih.goviaea.orgwikipedia.org |

| 1,3-Diphenylpropane-2,2-dithiol | Stable as a solid and in organic solvents. Decomposes in buffer solutions. | Presence of buffer. | nih.govrsc.org |

| Thiol-Activated Gem-Dithiols (TAGDDs) | Stable with protecting group. Decomposes upon removal of the protecting group by thiols. | Nature and concentration of activating thiol (e.g., cysteine, GSH). | nih.govacs.orgresearchgate.net |

| α-Halogen-gem-dithiols | Thermolysis pathway is medium-dependent, leading to different products in aprotic vs. aqueous media. | Solvent polarity. | researchgate.net |

Reaction Product Analysis and Proposed Mechanisms

The transformative chemistry of this compound, inferred from the behavior of analogous gem-dithiols, is characterized by its decomposition and oxidation reactions.

A primary reaction pathway for gem-dithiols is the elimination of hydrogen sulfide (H₂S). wikipedia.org In aqueous environments, gem-dithiols are known to be unstable and spontaneously release H₂S. nih.goviaea.org For a compound like this compound, this decomposition would be expected to yield 3,3-dimethyl-2-butanone (also known as pinacolone) and H₂S. The proposed mechanism for this type of reaction involves the initial loss of one molecule of H₂S to form a transient thioketone intermediate (3,3-dimethyl-2-thioxobutane). This thioketone is generally unstable and can undergo further reactions, such as hydrolysis to the corresponding ketone or oligomerization. nih.govrsc.orgwikipedia.org

The general mechanism for the decomposition of a gem-dithiol in an aqueous solution can be summarized as follows:

Elimination: The gem-dithiol undergoes an elimination reaction, releasing a molecule of hydrogen sulfide and forming a thioketone.

Hydrolysis/Oligomerization: The highly reactive thioketone can then be attacked by water, leading to the formation of the corresponding ketone and another molecule of H₂S. Alternatively, the thioketone can react with itself to form oligomers or polymers. nih.govwikipedia.org

Another significant aspect of the reactivity of dithiols is their oxidation. The oxidation of thiols can lead to a variety of sulfur-containing products. For a gem-dithiol, intramolecular oxidation could potentially lead to the formation of a cyclic disulfide, such as a dithiirane (B14625396). Dithiiranes are highly strained three-membered rings containing two sulfur atoms and are typically unstable, acting as sulfur-transfer reagents. nih.gov The oxidation of dithiols can also result in the formation of thiosulfinates (RS(O)SR) and ultimately sulfonic acids (RSO₃H) upon further oxidation. britannica.combritannica.com

The reaction of gem-dithiols with other reagents has also been explored. For example, the reaction of 1,3-diphenylpropane-2,2-dithiol with nitric oxide donors can lead to the formation of a mono-S-nitrosothiol. nih.gov This indicates that one of the thiol groups in a gem-dithiol can be selectively modified.

3,3-Dimethyl-2-butanone: From decomposition in aqueous media.

Hydrogen Sulfide (H₂S): A common byproduct of gem-dithiol decomposition. wikipedia.org

Oligomers/Polymers: Arising from the self-reaction of the intermediate thioketone. wikipedia.org

Cyclic Disulfides (e.g., dithiiranes): From intramolecular oxidation. nih.gov

Oxidized Sulfur Species: Such as thiosulfinates and sulfonic acids, from more extensive oxidation. britannica.combritannica.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylbutane 2,2 Dithiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of 3,3-dimethylbutane-2,2-dithiol, providing detailed information on the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals corresponding to the three non-equivalent proton environments.

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the sterically bulky tert-butyl group are expected to produce a sharp singlet. Due to the insulating effect of the quaternary C-3 carbon, these protons are shielded and would appear in the upfield region of the spectrum, typically estimated around δ 1.0-1.2 ppm. acdlabs.comillinois.edu The singlet nature arises from the absence of adjacent protons for spin-spin coupling.

Methyl Protons (-C-CH₃): The three protons of the methyl group attached to the dithiol-bearing carbon (C-2) would also appear as a singlet. These protons are deshielded by the adjacent electronegative sulfur atoms, causing a downfield shift compared to the tert-butyl protons, likely in the range of δ 1.5-1.8 ppm.

Thiol Protons (-SH): The two thiol protons are expected to produce a singlet. The chemical shift of thiol protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. rsc.org Its position could range broadly from δ 1.5 to 4.0 ppm. In many cases, the peak may be broadened due to exchange processes.

Predicted ¹H NMR Data for this compound

| Proton Group | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (C(CH₃)₃) | 9H | 1.0 - 1.2 | Singlet |

| Methyl (-C-CH₃) | 3H | 1.5 - 1.8 | Singlet |

| Thiol (-SH) | 2H | 1.5 - 4.0 (variable, may be broad) | Singlet |

The proton-decoupled ¹³C NMR spectrum is anticipated to show four distinct signals, accounting for all carbon atoms in their unique chemical environments. researchgate.netoregonstate.educompoundchem.com

tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group would give rise to a single signal, expected in the range of δ 28-32 ppm.

tert-Butyl Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear further downfield, around δ 35-40 ppm.

Methyl Carbon (-C-CH₃): The carbon of the methyl group at the C-2 position would be influenced by the attached sulfur atoms, shifting it downfield to an estimated δ 20-25 ppm.

gem-Dithiol Carbon (-C(SH)₂-): The carbon atom bonded to the two thiol groups is the most deshielded carbon in the aliphatic framework. Its chemical shift is expected to be significantly downfield, likely in the range of δ 60-75 ppm, which is characteristic for carbons bearing two sulfur atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl Methyls (-C(C H₃)₃) | 28 - 32 |

| tert-Butyl Quaternary (-C (CH₃)₃) | 35 - 40 |

| Methyl at C-2 (-C-C H₃) | 20 - 25 |

| gem-Dithiol Carbon (-C (SH)₂) | 60 - 75 |

While 1D NMR provides primary structural information, advanced techniques would be necessary to confirm assignments and study the molecule's dynamic behavior.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon signals, confirming the assignments for the methyl and tert-butyl groups. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) couplings, for instance, showing a correlation between the tert-butyl protons and the gem-dithiol carbon, definitively establishing the connectivity of the molecular skeleton.

Variable Temperature (VT) NMR: Due to the steric bulk of the tert-butyl group, rotation around the C2-C3 single bond may be hindered. researchgate.netresearchsolutions.comsemanticscholar.orgyoutube.com VT-NMR experiments could be employed to study this rotational barrier. nih.gov At low temperatures, this rotation might slow sufficiently on the NMR timescale to cause broadening or even splitting of the signals for the methyl and tert-butyl groups into distinct rotameric populations. By analyzing the spectra at different temperatures, the coalescence temperature could be determined, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. semanticscholar.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

S-H Vibrations: The most diagnostic vibration for the thiol groups is the S-H stretch (νS-H). This vibration typically gives rise to a weak but sharp absorption band in the IR spectrum in the region of 2550-2600 cm⁻¹. reddit.com This band is often more intense and easily identifiable in the Raman spectrum. rsc.org The corresponding S-H bending mode (δS-H) is expected in the 800-900 cm⁻¹ region.

C-S Vibrations: The carbon-sulfur stretching vibrations (νC-S) are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. reddit.comnih.gov For a gem-dithiol, symmetric and asymmetric C-S stretching modes may be observed, though these absorptions are often weak in the IR spectrum. Raman spectroscopy can be particularly useful for observing these sulfur-related vibrations. rsc.org

Alkyl Group Vibrations: The spectrum will be dominated by vibrations from the alkyl framework. C-H stretching vibrations (νC-H) of the methyl and tert-butyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations (δC-H) for these groups are expected in the 1365-1470 cm⁻¹ range. The characteristic "umbrella" mode for the tert-butyl group would also be present.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| ν(S-H) Stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp | Medium to Strong |

| ν(C-H) Stretch | Alkyl (CH₃) | 2850 - 3000 | Strong | Strong |

| δ(C-H) Bend | Alkyl (CH₃) | 1365 - 1470 | Medium to Strong | Medium |

| δ(S-H) Bend | Thiol (-SH) | 800 - 900 | Medium | Weak |

| ν(C-S) Stretch | Thiol (-C-S) | 600 - 800 | Weak to Medium | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which helps in confirming its structure. libretexts.org

The molecular ion peak (M⁺•) for C₆H₁₄S₂ is expected at a mass-to-charge ratio (m/z) of 150. A key diagnostic feature would be the presence of an M+2 peak at m/z 152 with a significant relative abundance (approximately 8.8% of the M⁺• peak) due to the natural abundance of the ³⁴S isotope (two sulfur atoms are present). whitman.edu

The fragmentation of branched alkanes, especially those with heteroatoms, is highly predictable. ic.ac.uklibretexts.orgyoutube.com Cleavage is favored at branching points to form stable carbocations. whitman.edudu.ac.in

Major Fragmentation: The most probable fragmentation pathway involves the cleavage of the C2-C3 bond to lose a tert-butyl radical (•C(CH₃)₃), which is a stable tertiary radical. This would result in the formation of a highly abundant fragment ion at m/z 93. This fragment, [M - 57]⁺, is likely to be the base peak in the spectrum.

Other Fragmentations: Other potential fragmentation pathways, though likely leading to less intense peaks, include the loss of a thiol radical (•SH, m/z 117), loss of hydrogen sulfide (B99878) (H₂S, m/z 116), or loss of the C-2 methyl group (•CH₃, m/z 135).

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion Formula | Identity |

| 150 | [C₆H₁₄S₂]⁺• | Molecular Ion (M⁺•) |

| 117 | [C₅H₁₁S₂]⁺ | [M - SH]⁺ |

| 93 | [C₂H₅S₂]⁺ | [M - C₄H₉]⁺ (likely base peak) |

| 57 | [C₄H₉]⁺ | [tert-Butyl]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and precise structural information in the solid state. This technique is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Molecular Geometry: A crystallographic study would yield precise measurements of all bond lengths (C-S, S-H, C-C) and bond angles (e.g., S-C-S, C-C-S). The S-C-S bond angle in the gem-dithiol group would be of particular interest.

Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, defined by the dihedral angle along the C2-C3 bond. This would provide experimental validation for the conformational preferences suggested by computational models or inferred from VT-NMR studies.

To date, a public crystal structure for this compound has not been reported, so this discussion remains predictive of the valuable data that such an analysis would provide.

Analysis of C-S Bond Lengths and Angles in Dithiol Structures

A definitive analysis of the C–S bond lengths and angles for this compound is not possible without experimental crystallographic data. In general, for simple aliphatic geminal dithiols, the C–S bond lengths are expected to be in the typical range for single carbon-sulfur bonds.

For context, typical C–S single bond lengths in various organosulfur compounds generally fall between 1.80 Å and 1.82 Å. The S–C–S bond angle in a geminal dithiol attached to a tetrahedral carbon would be anticipated to be close to the ideal tetrahedral angle of 109.5°, but may be influenced by steric hindrance from the bulky tert-butyl group in this compound, and by repulsion between the two sulfur atoms.

A theoretical study or a future crystallographic analysis would be required to provide the precise bond lengths and angles for this specific molecule. Without such data, a detailed and accurate data table cannot be generated.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Contacts) in Crystal Lattices

Similarly, a specific investigation of the intermolecular interactions within the crystal lattice of this compound cannot be conducted without its crystal structure.

However, based on the functional groups present, several types of intermolecular interactions would be expected to play a role in its crystal packing:

Hydrogen Bonding: The thiol groups (S-H) are capable of acting as hydrogen bond donors, and the sulfur atoms can act as hydrogen bond acceptors. These S-H···S hydrogen bonds are generally weaker than their O-H···O counterparts but can still be a significant directional force in the crystal packing of thiols.

Given the absence of aromatic rings in this compound, C-H···π contacts would not be a feature of its crystal structure. A detailed analysis of the geometry and strength of these potential interactions awaits experimental determination of the crystal structure. Without this, a data table detailing these interactions cannot be compiled.

Computational and Theoretical Chemistry Studies of 3,3 Dimethylbutane 2,2 Dithiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the atomic level. fortunejournals.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights into its stability, geometry, and reactivity. For a molecule like 3,3-dimethylbutane-2,2-dithiol, these calculations can elucidate the influence of the bulky tert-butyl group on the geminal dithiol moiety.

The flexibility of this compound arises from the rotation around its single bonds. DFT calculations are ideal for exploring the potential energy surface of the molecule to identify its most stable three-dimensional arrangements, or conformers. dergipark.org.tr The primary degrees of freedom include the rotation of the two thiol (-SH) groups and the rotation around the C2-C3 bond.

The steric hindrance from the large tert-butyl group is expected to significantly influence the conformational landscape. DFT calculations would typically involve geometry optimization of various starting structures to find local energy minima. The relative energies of these conformers determine their population distribution at a given temperature. Key conformers would be characterized by the dihedral angles of the H-S-C-S-H fragment.

Additionally, gem-dithiols can theoretically exist in tautomeric equilibrium with their corresponding thioketone form (3,3-dimethylbutane-2-thione). DFT studies are effective in calculating the relative energies of such tautomers. dergipark.org.tr For simple aliphatic gem-dithiols, the dithiol form is generally found to be significantly more stable than the thioketone, and computational studies on this compound would be expected to confirm this preference.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table presents plausible, hypothetical data for illustrative purposes.

Bond Dissociation Energy (BDE) is a critical measure of the strength of a chemical bond and is defined as the enthalpy change required to break a bond homolytically. libretexts.org DFT methods have been shown to provide accurate BDE values for various bonds, including the S-H bonds in aromatic thiols. royalsocietypublishing.org For this compound, the S-H bond BDE is a key parameter for predicting its antioxidant potential and its role in radical-mediated reactions. A lower S-H BDE suggests greater ease of hydrogen atom donation.

Computational models can calculate the BDE by determining the energies of the parent molecule and the resulting radicals (the thiyl radical and a hydrogen atom). researchgate.net These calculations would allow for a comparison of the S-H bond strength in this molecule to other thiols, providing insight into how the geminal and tert-butyl structure affects its reactivity. Furthermore, DFT can be used to map the potential energy surface for reactions, such as oxidation of the thiol groups, identifying transition states and calculating activation barriers, thereby elucidating the reaction mechanism. nih.gov

Table 2: Hypothetical Bond Dissociation Energies (BDEs) for this compound This table presents plausible, hypothetical data for illustrative purposes based on known values for similar compounds.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or hexane) and calculating the forces between all atoms using a classical force field. Newton's equations of motion are then solved iteratively to track the trajectory of every atom.

Such simulations can reveal crucial information about the behavior of the dithiol in solution. This includes analyzing the structure of the solvation shell, determining preferential orientations of solvent molecules around the thiol and hydrocarbon parts of the molecule. MD simulations also allow for the study of conformational dynamics in solution, showing how the molecule transitions between different rotational isomers and how these dynamics are influenced by the solvent. rsc.org This provides a bridge between the gas-phase energies calculated by DFT and the molecule's behavior in a more realistic chemical environment.

Theoretical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest Interactions) in Related Systems

The thiol groups of this compound are capable of forming intermolecular interactions, most notably hydrogen bonds. Although sulfur is less electronegative than oxygen, S-H groups can act as hydrogen bond donors, and the sulfur lone pairs can act as acceptors. These S-H···S hydrogen bonds are weaker than their O-H···O counterparts but can still influence the bulk properties and crystal packing of the compound.

Theoretical methods can be used to model dimers or larger clusters of this compound molecules to quantify the energy and geometry of these hydrogen bonds. Furthermore, computational studies on related dithiols are used to understand their potential in host-guest chemistry, where the dithiol unit can act as a binding site for metal ions or other guest molecules through coordination or hydrogen bonding. These theoretical investigations are essential for designing molecules with specific binding properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from Theoretical Models

Computational chemistry provides indispensable tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized molecule. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. chemaxon.com

The predicted spectrum serves as a powerful complement to experimental data, aiding in the assignment of complex spectra. uncw.edu Similarly, the vibrational frequencies and their corresponding intensities can be calculated from first principles. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum and can be used to identify characteristic vibrational modes, such as the S-H stretching and C-S stretching frequencies, providing a detailed spectroscopic fingerprint of the molecule.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound This table presents plausible, hypothetical data for illustrative purposes.

Absence of Specific Research Data Precludes Detailed Article Generation on this compound

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific research findings concerning the advanced applications and derivatization strategies of this compound. The user's request for a detailed article structured around a specific outline cannot be fulfilled due to the absence of targeted research on this particular chemical compound in the public domain.

The outlined sections for the article were:

Advanced Applications and Derivatization Strategies of 3,3 Dimethylbutane 2,2 Dithiol

Exploration as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

Evaluation of Catalytic Activity in Organic Transformations

While general information on related compounds such as other dithiols, metal-dithiolate complexes, and their catalytic activities is available, there is no specific data linking these broader fields directly to 3,3-Dimethylbutane-2,2-dithiol. The searches did not yield any specific examples, detailed research findings, or data tables pertaining to the use of this compound in the synthesis of trithianorbornane derivatives, its application in agrochemicals or photopolymerizable compositions, or the synthesis and catalytic evaluation of its metal complexes.

Without this specific information, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound . Proceeding with the available general information would result in an article that does not meet the user's explicit and detailed requirements.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific and relevant research data on this compound.

Future Research Directions and Emerging Trends in 3,3 Dimethylbutane 2,2 Dithiol Chemistry

Development of Novel and Sustainable Synthetic Routes for Dithiols

The traditional synthesis of gem-dithiols, including 3,3-Dimethylbutane-2,2-dithiol, typically involves the reaction of the corresponding ketone (3,3-dimethyl-2-butanone) with hydrogen sulfide (B99878) (H₂S) under acidic conditions. wikipedia.orgbritannica.com This method, while effective, relies on a highly toxic, flammable, and foul-smelling gas, posing significant safety and environmental challenges. Future research will undoubtedly focus on developing safer, more sustainable, and efficient synthetic alternatives.

Emerging trends point towards several promising avenues:

Catalytic Thiolation: Development of catalytic systems that can utilize safer and more manageable sulfur sources. This could involve transition-metal catalysts that activate elemental sulfur or use alternative sulfur-transfer reagents like thiourea (B124793) or ammonium (B1175870) thiocyanate, thereby avoiding the direct use of H₂S.

Flow Chemistry: Utilizing continuous flow reactors for the reaction of 3,3-dimethyl-2-butanone with H₂S. Flow chemistry allows for the safe handling of hazardous reagents in small, controlled volumes, minimizing risk while enabling efficient, scalable production.

Odorless Surrogates: Research into odorless dithiolating agents that can effectively convert the ketone into the desired gem-dithiol without the liabilities of traditional sulfur reagents. organic-chemistry.org

These future-forward approaches aim to transform the synthesis of dithiols from a hazardous necessity into a sustainable and efficient process, as summarized in the table below.

| Feature | Traditional Synthetic Route | Future Sustainable Routes |

| Sulfur Source | Hydrogen Sulfide (H₂S) | Elemental Sulfur (S₈), Thiourea |

| Catalyst | Strong Acid (e.g., HCl) | Transition-metal complexes, Organocatalysts |

| Process Safety | High risk (toxic, flammable gas) | Significantly reduced risk, use of flow reactors |

| Atom Economy | Moderate | Potentially higher, depending on the route |

| Environmental Impact | Negative (toxic reagents, waste) | Minimal (benign reagents, catalytic cycles) |

Exploration of Underutilized Reactivity Pathways and Unprecedented Transformations

The reactivity of gem-dithiols is often dominated by their tendency to be unstable, releasing H₂S to revert to the corresponding thioketone or undergo oxidation. wikipedia.orgnih.gov However, this apparent instability is also a source of unique chemical potential that remains largely untapped for this compound.

Future research is expected to explore the following areas:

Controlled Release of Reactive Sulfur Species (RSS): Gem-dithiols are recognized as valuable templates for designing molecules that can deliver H₂S in a controlled manner for therapeutic or research purposes. acs.orgnih.gov Future work could involve creating "caged" versions of this compound by attaching photo-removable or chemically-labile protecting groups to the thiol functionalities. nih.gov The bulky t-butyl group could modulate the stability and release kinetics of these donors.

Sulfur Transfer Chemistry: The controlled oxidation of this compound could yield the corresponding dithiirane (B14625396), a three-membered ring containing two sulfur atoms. Such species are potent sulfur-transfer agents. nih.gov Research could focus on using this dithiirane to induce S-persulfidation on biological thiols, a key post-translational modification, providing a valuable tool for chemical biology. rsc.org

Coordination Chemistry: The two thiol groups can act as a bidentate ligand, chelating to metal centers. The sterically bulky t-butyl group adjacent to the coordination site could enforce unusual geometries and electronic properties on the resulting metal complexes, potentially leading to novel catalysts with unique selectivity.

Integration of this compound into Advanced Material Science Applications

The dual thiol functionality and distinct hydrophobic tail of this compound make it a promising building block for advanced materials. Thiols are well-known for their strong affinity for the surfaces of noble metals, a property that is foundational to the field of self-assembly.

Emerging applications in material science could include:

Self-Assembled Monolayers (SAMs): The two thiol groups can provide a robust, bidentate anchor to a gold surface, creating a highly stable monolayer. The bulky, hydrophobic t-butyl group would then form the outer surface of the monolayer, which could be used to precisely control surface properties like wettability, adhesion, and corrosion resistance. researchgate.netnih.gov

Redox-Responsive Polymers: The dithiol can be used as a monomer in oxidative polymerization reactions to create polymers containing disulfide bonds in their backbone. These disulfide linkages can be cleaved under reducing conditions, making the polymers degradable on demand. Such materials are of great interest for applications in drug delivery, self-healing materials, and recyclable plastics. researchgate.net

Nanoparticle Surface Modification: As a capping ligand, this compound could be used to stabilize nanoparticles. The dithiol moiety would bind strongly to the nanoparticle surface, while the t-butyl group would ensure compatibility and dispersibility in non-polar solvents and polymer matrices.

| Potential Application | Key Molecular Feature | Resulting Material Property |

| Hydrophobic Coatings | t-Butyl Group, Gem-dithiol Anchor | Stable, highly water-repellent surfaces (SAMs) |

| Self-Healing Materials | Gem-dithiol (forms disulfide bonds) | Redox-responsive polymers with cleavable linkages |

| Nanocomposites | Gem-dithiol Anchor, t-Butyl Group | Stable nanoparticles dispersible in organic media |

Adherence to Green Chemistry Principles in Synthetic and Transformative Processes

Underpinning all future research directions is a commitment to the principles of green chemistry. The development of chemistry for this compound presents an opportunity to implement these principles from the ground up.

Key areas of focus will be:

Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Less Hazardous Chemical Syntheses: Moving away from toxic reagents like H₂S and employing benign alternatives. nih.gov This includes the choice of solvents, catalysts, and auxiliary substances.

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially using photochemical or electrochemical methods to supply the necessary energy, rather than thermal heating.

Catalysis: Prioritizing catalytic reagents over stoichiometric ones to minimize waste and enable more efficient chemical transformations.

By integrating these principles, the future exploration of this compound can serve as a model for the sustainable development of next-generation organosulfur compounds and materials.

Q & A

Basic: What are the recommended synthetic routes for 3,3-Dimethylbutane-2,2-dithiol, and how can its purity be optimized?

Answer:

this compound can be synthesized via thiol-ene "click" chemistry or esterification reactions. A common method involves reacting thiol-containing precursors (e.g., ethane-1,2-dithiol) with carbonyl compounds under catalytic conditions. For instance, using dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (4-DMAP) as catalysts enhances reaction efficiency and minimizes side products . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to identify proton environments and carbon backbone structure. The thiol (-SH) protons typically appear as broad singlets in -NMR.

- IR Spectroscopy: Confirm thiol (-SH) stretches at ~2550 cm and carbonyl (if present) at ~1700 cm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Validate sulfur content to assess purity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile thiol vapors.

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., N) to prevent oxidation.

- Spill Management: Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols into less toxic sulfonic acids .

Advanced: How does this compound interact with matrix metalloproteinases (MMPs), and what structural features govern its inhibitory potency?

Answer:

The dithiol group chelates the catalytic Zn ion in MMPs, inducing conformational changes that inhibit enzyme activity. Substituents at the P1' and P2' positions (e.g., aromatic groups) enhance selectivity for MMP-2 and MMP-9. Stereochemical modifications (e.g., R/S configurations) can alter inhibitory potency by up to 100-fold, as shown by IC values in the nM range . Computational docking studies (e.g., AutoDock Vina) predict binding affinities and guide rational design .

Advanced: What thermodynamic properties influence the stability and reactivity of this compound in solution?

Answer:

- Vapor Pressure: At 393 K, vapor pressure is ~53.8 kPa, requiring low-temperature storage to prevent volatilization.

- Hydrogen Bonding: Thiol groups form weak hydrogen bonds (ΔH ≈ 10–15 kJ/mol), affecting solubility in polar solvents.

- Oxidation Sensitivity: The thiol-to-disulfide conversion (ΔG ≈ −50 kJ/mol) necessitates antioxidant additives (e.g., BHT) in long-term storage .

Advanced: How do synthetic methodologies lead to contradictory data on the biological activity of this compound derivatives?

Answer:

Variations in synthetic routes (e.g., solvent polarity, catalyst choice) yield differences in stereochemistry and byproduct profiles. For example, DCC/4-DMAP catalysis produces higher enantiomeric purity than acid-mediated methods, directly impacting MMP inhibition efficacy . Validate batch consistency using chiral HPLC and correlate structural data with bioactivity assays (e.g., fluorogenic MMP substrate cleavage assays) .

Advanced: How can electrochemical methods be applied to study this compound in polymer films?

Answer:

Electropolymerization on platinum or indium tin oxide (ITO) electrodes produces conductive films. Cyclic voltammetry (CV) reveals redox behavior, with oxidation potentials near 2.1 V vs. Ag/AgCl. Spectroelectrochemical techniques (e.g., in situ UV-Vis) monitor film stability and charge-transfer kinetics. The dithiol’s electron-rich structure enhances charge delocalization, improving film conductivity .

Advanced: What computational models predict the environmental fate and toxicity of this compound?

Answer:

- QSAR Models: Relate molecular descriptors (e.g., logP, polar surface area) to biodegradability and aquatic toxicity.

- Density Functional Theory (DFT): Calculate reaction pathways for oxidation or hydrolysis in environmental matrices.

- EPA EPI Suite: Estimate bioaccumulation potential (BCF > 500 suggests high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.